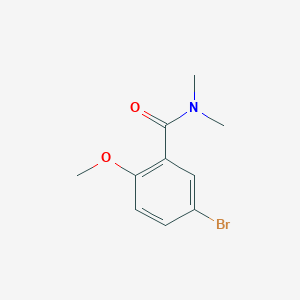

5-bromo-2-methoxy-N,N-dimethylbenzamide

Descripción general

Descripción

5-Bromo-2-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14BrNO It is a derivative of benzamide, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and two methyl groups attached to the nitrogen atom of the amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N-dimethylbenzamide typically involves the bromination of 2-methoxy-N,N-dimethylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 5-azido-2-methoxy-N,N-dimethylbenzamide or 5-thiocyanato-2-methoxy-N,N-dimethylbenzamide.

Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

Reduction: Formation of 5-bromo-2-methoxy-N,N-dimethylbenzylamine.

Aplicaciones Científicas De Investigación

The search results provide limited information about the applications of the compound 5-bromo-2-methoxy-N,N-dimethylbenzamide. However, some related compounds and studies offer insight into potential applications, primarily focusing on medicinal chemistry and related biological activities.

Kinesin Spindle Protein Inhibition

Eg5 Inhibitors Certain benzamide derivatives, including S-trityl-L-cysteine-based compounds, have been identified as potent inhibitors of Eg5, a mitotic kinesin crucial for spindle assembly . These inhibitors have shown promise as chemotherapy targets .

- Optimization and Activity : Modifications to these compounds have produced extremely potent Eg5 inhibitors with broad-spectrum activity against cancer cell lines, comparable to Phase II drug candidates like ispinesib and SB-743921 .

- Preclinical Studies : These optimized inhibitors have demonstrated good oral bioavailability, favorable pharmacokinetics, and induced complete tumor regression in xenograft models of lung cancer . They also exhibit fewer liabilities with CYP-metabolizing enzymes and hERG compared to other candidates .

Cellular Assays and Growth Inhibition Several inhibitors of Eg5 were evaluated for growth inhibition against K562 human leukemia cells, a cell line susceptible to Eg5 inhibition . Compounds with p-alkyl and p-methoxy substituents showed improved activity in cellular assays .

Indole Derivatives in Medicinal Chemistry

Anticancer Activity Indole derivatives have demonstrated potential in developing anticancer drugs . For instance, a compound named A (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone exhibited significant cytotoxicity against multiple human cancer cell lines .

- Mechanism of Action : Compound A caused cell-cycle arrest at the G2/M phase, inhibited tubulin polymerization, and induced cell apoptosis by accumulating reactive oxygen species and collapsing mitochondrial membrane potential .

- In vivo Studies : Another compound, 4 , significantly inhibited tumor growth in a xenograft model without causing notable toxicity, suggesting its potential as a dual-targeted anticancer agent for drug-resistant tumors .

5-MeO-DMT in Mental Health

Clinical Applications 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine), a naturally occurring tryptamine, primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors .

- Effects on Mental Health : Studies suggest that a single exposure to 5-MeO-DMT can lead to rapid and sustained reductions in symptoms of depression, anxiety, and stress . It also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, potentially contributing to improved mental health outcomes .

- Formulations and Bioavailability : Various formulations, including smoked, vaped, intramuscular (IM), intranasal, and intravenous, allow for high bioavailability of 5-MeO-DMT by avoiding first-pass metabolism . IM and intranasal administration offer a gentle experience with a slow onset and longer duration, while smoked and vaporized administration provide fast onset of subjective experiences with high intensity and short duration .

Anti-inflammatory Properties

Some related compounds, such as 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide, have shown potential anti-inflammatory properties. Their mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine

- 5-Bromo-2-chloro-N,N-dimethylbenzamide

- 5-Bromo-2-methoxybenzaldehyde

Uniqueness

5-Bromo-2-methoxy-N,N-dimethylbenzamide is unique due to the specific arrangement of functional groups that confer distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

5-Bromo-2-methoxy-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a benzamide structure, which influences its reactivity and biological interactions. The presence of the N,N-dimethylamine group enhances its solubility and ability to penetrate biological membranes.

| Property | Description |

|---|---|

| Molecular Formula | C10H12BrN2O2 |

| Molecular Weight | 273.12 g/mol |

| Functional Groups | Bromine, Methoxy, Amide |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against Staphylococcus epidermidis and other pathogenic microorganisms, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Its mechanism involves inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines, such as those derived from lung and breast cancers. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition: The bromine atom and methoxy group facilitate hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction: The compound may act as a ligand for various receptors involved in inflammatory responses or cell proliferation pathways.

- Cell Membrane Penetration: The N,N-dimethylamine group enhances solubility, allowing for better absorption and interaction within cellular environments .

Case Studies

-

Antibacterial Activity Assessment

- A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.

-

In Vitro Cancer Cell Studies

- In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM for MCF-7 cells.

-

Inflammatory Response Modulation

- In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDHUIONSNGZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.